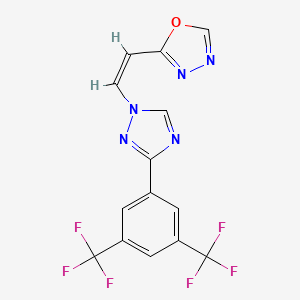

(Z)-2-(2-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)vinyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a 1,2,4-triazole ring, a vinyl group, and a 1,3,4-oxadiazole ring. The presence of the 3,5-bis(trifluoromethyl)phenyl group suggests that the compound may have interesting electronic properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through condensation reactions or cycloaddition reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system. The electron-withdrawing trifluoromethyl groups could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the electron-withdrawing trifluoromethyl groups and the electron-donating nitrogen atoms in the triazole and oxadiazole rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl groups could potentially increase its lipophilicity, which could influence its solubility and stability .Scientific Research Applications

Electron-Transporting Properties

The compound has been studied for its potential in enhancing the electron affinity of aromatic oxadiazole and triazole chromophores, particularly in luminescent copoly(aryl ether)s. These materials have shown promise in optical and electrochemical applications due to their efficient excitation energy transfer and modified molecular orbital energy levels (Chen & Chen, 2004).

Synthesis and Structural Analysis

Research has been conducted on the improved synthesis of perfluoroalkyl substituted 1,3,4-oxadiazoles, which serve as precursors for corresponding 1,2,4-triazoles. These compounds have been characterized using various spectroscopy methods and differential scanning calorimetry (Grünebaum et al., 2016).

Fluorescence Properties

Studies on the solid-state synthesis and linear, nonlinear fluorescence of 1,3,4-oxadiazole derivatives have shown their potential in producing strong fluorescence emissions. These properties make them suitable for applications in fluorescence spectroscopy and imaging (Wei, 2007).

Biological Activities

The compound has been included in the synthesis of novel triazoles bearing 1,2,4-oxadiazole and phenylsulfonyl groups. These derivatives have shown anticancer activities, particularly against MCF-7 cells, indicating potential pharmaceutical applications (Dürüst et al., 2014).

Applications in Polymer Chemistry

Research has explored the synthesis and characterization of novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units through click chemistry. These polymers exhibit good thermal stability and potential applications in the field of high-performance materials (Rahmani & Mahani, 2015).

Metal−Organic Frameworks Construction

The compound has been used in the construction of Metal−Organic Frameworks (MOFs) with various metal ions. These MOFs have potential applications in catalysis, gas storage, and separation processes (Zhao et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[(Z)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]ethenyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6N5O/c15-13(16,17)9-3-8(4-10(5-9)14(18,19)20)12-21-6-25(24-12)2-1-11-23-22-7-26-11/h1-7H/b2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFXTRYMMZGKIC-UPHRSURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=CC3=NN=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C\C3=NN=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)(1H-1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)

![[5-Fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid](/img/structure/B608291.png)

![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)

![10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol](/img/structure/B608297.png)

![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)

![3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B608308.png)

![methyl (3Z)-3-[[[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]amino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B608310.png)